molecular formula C36H50O25 B14747635 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose

4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose

Cat. No.: B14747635
M. Wt: 882.8 g/mol
InChI Key: CBPYPXHPEOFWSS-UHFFFAOYSA-N
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Description

4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate derivative. It is a type of glycoside, where a sugar molecule is bonded to another functional group via a glycosidic bond. This compound is of interest in various fields such as organic chemistry, biochemistry, and pharmaceutical sciences due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose typically involves the protection of hydroxyl groups in mannopyranose followed by glycosylation reactions. The acetylation of hydroxyl groups can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The glycosylation step may involve the use of a glycosyl donor and an acceptor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such complex carbohydrates often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Mannopyranosides: Other glycosides derived from mannopyranose.

    Acetylated Sugars: Compounds with acetyl groups attached to sugar molecules.

Uniqueness

The uniqueness of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C36H50O25

Molecular Weight

882.8 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[3-acetyloxy-5,6-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C36H50O25/c1-13(37)48-10-23-27(52-16(4)40)30(54-18(6)42)32(56-20(8)44)35(59-23)50-12-22-26(51-15(3)39)29(25(46)34(47)58-22)61-36-33(57-21(9)45)31(55-19(7)43)28(53-17(5)41)24(60-36)11-49-14(2)38/h22-36,46-47H,10-12H2,1-9H3

InChI Key

CBPYPXHPEOFWSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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